molecular formula C14H15F3O3 B13208622 Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No.: B13208622
M. Wt: 288.26 g/mol
InChI Key: OARQRSBGFHLUPN-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate is a β-keto ester characterized by a trifluoromethyl-substituted aromatic ring and two methyl groups on the α-carbon of the propanoate backbone. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula

C14H15F3O3

Molecular Weight

288.26 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C14H15F3O3/c1-4-20-12(19)13(2,3)11(18)9-6-5-7-10(8-9)14(15,16)17/h5-8H,4H2,1-3H3

InChI Key

OARQRSBGFHLUPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the construction of the β-ketoester framework followed by the introduction of the trifluoromethyl-substituted phenyl group. Common approaches include:

Electrophilic Trifluoromethylation Using Selenium Ylides

A highly efficient and broadly applicable method for introducing the trifluoromethyl group involves the use of trifluoromethyl-substituted selenium ylides as electrophilic trifluoromethylating reagents. This method has been optimized extensively and is relevant for synthesizing trifluoromethylated β-ketoesters, closely related to the target compound.

Key Experimental Conditions and Optimization
  • Reagents: β-ketoester substrates, trifluoromethylselenium ylide reagent (e.g., reagent 1a), base (e.g., DBU).
  • Solvents: Dimethyl sulfoxide (DMSO) is preferred for high yields.
  • Temperature: Reactions are typically conducted at room temperature or mild heating (around 40 °C).
  • Reaction Time: Approximately 1–2 hours.
Entry Base Solvent Temperature (°C) Yield (%) (19F NMR)
1 K2CO3 DMSO 40 74
2 DBU DMSO Room Temp >99
3 NaOH DMSO 40 40
4 Cs2CO3 DMSO 40 87

Table 1: Optimization of reaction conditions for β-ketoester trifluoromethylation using selenium ylide reagent 1a

The highest yields (>99%) were achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in DMSO at room temperature, indicating mild and efficient conditions for the synthesis of trifluoromethylated β-ketoesters.

Alternative Copper-Mediated Trifluoromethylation

Copper-catalyzed trifluoromethylation of arylboronic acids is another route to introduce the trifluoromethylphenyl group. This method can be adapted to synthesize the target compound by coupling the trifluoromethylated aryl fragment with the ketoester moiety.

Entry Copper Catalyst Solvent Base Temperature (°C) Yield (%)
1 CuCl DMF K2CO3 50 75
2 CuSCN DMF K2CO3 50 52
3 CuI DMF K2CO3 50 23
4 CuCl DMSO NaOH 50 57

Table 2: Copper-mediated trifluoromethylation of arylboronic acids relevant for phenyl trifluoromethylation

Copper(I) chloride in dimethylformamide with potassium carbonate base at 50 °C gave the best yields, demonstrating a viable pathway for synthesizing trifluoromethylated aromatic intermediates for subsequent condensation with ketoesters.

Esterification and Ketone Formation

The ethyl ester and ketone groups are typically introduced via:

  • Esterification: Reaction of the corresponding acid or acid chloride with ethanol under acidic or basic catalysis.
  • Ketone Introduction: Via acylation reactions such as Friedel-Crafts acylation or Claisen condensation depending on the substrate availability.

These steps are often combined with the trifluoromethylation either before or after to yield the final compound.

Summary of Preparation Methodology

Step Description Typical Conditions Yield Range (%)
β-Ketoester synthesis Claisen condensation or related condensation to form 2,2-dimethyl-3-oxo-propanoate ester Base, solvent (e.g., ethanol, DMSO), mild heat 70–90
Trifluoromethyl group addition Electrophilic trifluoromethylation using selenium ylide reagents or copper-mediated coupling DBU base, DMSO solvent, room temp to 50 °C 75–99
Esterification (if needed) Ethanol and acid chloride or acid under acidic/basic catalysis Acid catalyst, reflux 80–95

Table 3: General synthetic steps for Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate

Research Results and Analytical Data

  • Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR spectra confirm the presence of the trifluoromethyl group, ketone carbonyl, and ester functionalities. Chemical shifts and coupling constants align with expected values for this compound class.
  • Yield Optimization: Use of DBU base and DMSO solvent consistently provides the highest yields (>99%) in electrophilic trifluoromethylation reactions.
  • Reaction Monitoring: Thin-layer chromatography and ^19F NMR are standard methods for monitoring reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ester group can be hydrolyzed to release the active acid form, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • The CF₃ group increases molecular weight by ~40 g/mol compared to non-fluorinated analogs (e.g., phenyl vs. 3-CF₃-phenyl) .
  • Boiling points decrease with fluorination due to reduced intermolecular interactions (e.g., 290.6°C for phenyl vs. 267.2°C for 3-CF₃-phenyl) .

Biological Activity

Ethyl 2,2-dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate, also known by its CAS number 116547-19-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and biological evaluations based on existing literature.

Molecular Characteristics:

  • Molecular Formula: C14H15F3O3
  • Molecular Weight: 288.26 g/mol
  • Density: (Not specified)
  • Boiling Point: (Not specified)

Synthesis Methods

The synthesis of this compound can be achieved through various multicomponent reactions. One common method involves the reaction of appropriate aldehydes with malononitrile derivatives and trifluoromethyl-substituted phenyl compounds under specific conditions to yield the desired ester.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial efficacy of various derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated varying degrees of inhibition zones, suggesting that structural modifications can enhance biological activity.

Compound TypeBacteria TestedInhibition Zone (mm)MIC (μg/mL)
Ethyl EsterStaphylococcus aureus21 mm72.8
Ethyl EsterEscherichia coli31 mm86.5
Ethyl EsterBacillus subtilis24 mm79.1

These findings highlight the potential of this compound as an antimicrobial agent, particularly against resistant strains.

Cytotoxicity Studies

In addition to antimicrobial activity, compounds related to this compound have been investigated for their cytotoxic effects on cancer cell lines. A study reported that certain derivatives exhibited selective cytotoxicity in combination with cold atmospheric plasma treatment, enhancing the efficacy of traditional chemotherapeutic agents.

Case Studies

  • Anticancer Activity : A case study involving a series of pyrazolopyrimidinones showed that these compounds could inhibit key kinases involved in cancer cell proliferation and survival. The study found that specific derivatives demonstrated potent anticancer activity in vitro against colon cancer cell lines.
  • Synergistic Effects : Another research highlighted the synergistic effects of this compound when used in conjunction with other chemotherapeutic agents. The combination therapy led to enhanced apoptosis in cancer cells compared to monotherapy.

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